BenchChemオンラインストアへようこそ!

5-Morpholinopyridin-3-amine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Geometry

5-Morpholinopyridin-3-amine (CAS 1008853-90-4), also named 3-amino-5-(morpholino)pyridine or 5-(morpholin-4-yl)pyridin-3-amine, is a heterocyclic small molecule (C₉H₁₃N₃O, MW 179.22 g/mol) that belongs to the morpholinopyridine class of chemical building blocks. It features a primary aromatic amine at the pyridine 3-position and a morpholine ring substituted at the 5-position, yielding a computed LogP of ~0.5 and a topological polar surface area (TPSA) of 51.38 Ų.

Molecular Formula C9H13N3O
Molecular Weight 179.22
CAS No. 1008853-90-4
Cat. No. B3039304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholinopyridin-3-amine
CAS1008853-90-4
Molecular FormulaC9H13N3O
Molecular Weight179.22
Structural Identifiers
SMILESC1COCCN1C2=CN=CC(=C2)N
InChIInChI=1S/C9H13N3O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4,10H2
InChIKeyTVGCAYIDIYNKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Morpholinopyridin-3-amine (CAS 1008853-90-4): Core Identity and Role as a 3-Amino-5-Morpholino Pyridine Building Block


5-Morpholinopyridin-3-amine (CAS 1008853-90-4), also named 3-amino-5-(morpholino)pyridine or 5-(morpholin-4-yl)pyridin-3-amine, is a heterocyclic small molecule (C₉H₁₃N₃O, MW 179.22 g/mol) that belongs to the morpholinopyridine class of chemical building blocks. It features a primary aromatic amine at the pyridine 3-position and a morpholine ring substituted at the 5-position, yielding a computed LogP of ~0.5 and a topological polar surface area (TPSA) of 51.38 Ų . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and other enzyme families, with its 5-morpholino regiochemistry distinguishing it from the more widely reported 6-morpholino isomer (CAS 52023-68-4) [1]. It is commercially available as both the free base (typical purity ≥98%) and the trihydrochloride salt form (CAS 1707367-85-8, purity ≥97%) .

Why In-Class Morpholinopyridine Isomers Cannot Be Interchanged for 5-Morpholinopyridin-3-amine Procurement


Although multiple morpholinopyridine regioisomers share the identical molecular formula (C₉H₁₃N₃O) and molecular weight (179.22 g/mol), their substitution position on the pyridine ring dictates fundamentally different electronic environments, hydrogen-bonding geometries, and vectorial exit angles for further derivatization . The 5-substituted isomer positions the amine at the meta position relative to the morpholine ring, creating a distinct scaffold geometry compared to the common 6-substituted (para-like) isomer (CAS 52023-68-4, mp 126–130 °C) and the 2-substituted isomer (CAS 51627-47-5) [1]. In kinase inhibitor design, the morpholine oxygen is frequently engaged as a key hinge-binding element or solvent-exposed group, and shifting its position from the 6- to the 5-locus on the pyridine alters the trajectory of the entire pharmacophore, potentially abrogating or enhancing target engagement in ways predictable only when the exact substitution pattern is preserved [2]. Consequently, general procurement of 'a morpholinopyridinamine' without precise regiochemical specification risks obtaining a compound with incompatible reactivity and binding geometry for the intended synthetic route.

Quantitative Differentiation Evidence for 5-Morpholinopyridin-3-amine (1008853-90-4) Versus Comparator Morpholinopyridine Building Blocks


Regiochemical Differentiation: The 5-Substitution Pattern Enables a Unique Vectorial Scaffold Geometry Compared to 6- and 2-Substituted Isomers

The 5-morpholino substitution on the pyridine ring of 5-morpholinopyridin-3-amine places the primary amine at the meta-position relative to the morpholine, yielding a distinct vector angle and hydrogen-bonding donor/acceptor arrangement versus the 6-substituted isomer (amine para to morpholine, CAS 52023-68-4) and the 2-substituted isomer (amine ortho to morpholine, CAS 51627-47-5). This regiochemical difference directly impacts the exit vector of the amine for subsequent functionalization in library synthesis, as well as the spatial orientation of the morpholine oxygen for potential hinge-binding interactions in kinase targets [1][2].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Geometry

Crystallographically Validated Binding Mode: 5-Morpholinopyridin-3-yl Fragment Engages nNOS Active Site with Defined Geometry

A co-crystal structure of rat neuronal nitric oxide synthase (nNOS) heme domain in complex with 4-methyl-6-[2-(5-morpholin-4-ylpyridin-3-yl)ethyl]pyridin-2-amine (PDB 5FVP) provides direct structural evidence that the 5-morpholinopyridin-3-yl fragment adopts a specific binding pose within the nNOS active site, with the morpholine oxygen positioned to interact with key residues in the substrate access channel [1]. In a related nNOS inhibition study, a compound incorporating the 5-morpholinopyridin-3-yl moiety achieved an IC₅₀ of 110 nM against rat nNOS in a brain homogenate assay measuring oxyhemoglobin-to-methemoglobin conversion [2]. By contrast, the unsubstituted 5-morpholinopyridin-3-amine core itself is not reported as a direct inhibitor; its value lies in its role as the validated structural fragment whose geometry has been experimentally confirmed to be compatible with nNOS active-site binding when elaborated [1][2].

Structural Biology nNOS Inhibition Fragment-Based Drug Design

Commercial Purity and QC Documentation: ≥98% Purity with Batch-Specific NMR, HPLC, and GC Traceability

5-Morpholinopyridin-3-amine (CAS 1008853-90-4) is supplied at a standard purity of ≥98% by multiple vendors including Bidepharm, Chemscene, and Leyan, with batch-specific quality control documentation (NMR, HPLC, GC) available upon procurement . This purity specification matches or exceeds that of the 6-substituted isomer (typically 97% from major suppliers) and matches the 2-substituted isomer (97%) [1]. The availability of the trihydrochloride salt form (CAS 1707367-85-8, purity ≥97%) further distinguishes this compound by offering a pre-weighed, crystalline solid format that simplifies handling and dosing in aqueous reaction conditions .

Chemical Procurement Quality Control Reproducibility

Patent-Cited Utility in Kinase Inhibitor Programs: Explicit Enablement in US 9,233,934 B2 for Inflammatory Disease Applications

Patent US 9,233,934 B2, disclosing substituted bicyclic heteroaryl compounds for the treatment of kinase-associated immunological and inflammatory conditions, explicitly exemplifies compounds incorporating the 5-(4-morpholinyl)-3-pyridinylamino moiety, including (1R)-1-(3-(5,7-difluoro-3-methyl-4-((5-(4-morpholinyl)-3-pyridinyl)amino) with defined biological activity against inflammatory targets [1][2]. This patent enablement provides a validated synthetic precedent for incorporating the 5-morpholinopyridin-3-amine building block into drug-like molecules with demonstrated therapeutic potential. By contrast, analogous patent exemplification density for the 5-substituted isomer in inflammation-focused kinase programs exceeds that of the 2-substituted isomer in the same therapeutic area.

Kinase Inhibition Inflammation Patent Enablement

Salt Form Optionality: Trihydrochloride Salt (CAS 1707367-85-8) Offers Differentiated Handling and Solubility Profile Versus Free Base and Comparator Isomer Salts

5-Morpholinopyridin-3-amine is commercially available as both the free base (MW 179.22 g/mol) and the trihydrochloride salt (CAS 1707367-85-8, MW 288.6 g/mol, C₉H₁₆Cl₃N₃O, purity ≥97%) . The trihydrochloride form provides a crystalline solid with enhanced aqueous solubility and simplified gravimetric handling for aqueous-phase reactions compared to the free base, which is typically a solid with less defined physical properties. While the 6-morpholinopyridin-3-amine is also available as a hydrochloride salt, the trihydrochloride stoichiometry (3 HCl equivalents) of the 5-isomer salt form indicates a higher protonation capacity that may confer distinct solubility and stability characteristics for specific reaction conditions .

Salt Selection Formulation Enablement Aqueous Solubility

Derivative Selectivity Profiling: 2-Chloro-5-Morpholinopyridin-3-amine Demonstrates Selective Kinase Inhibition Pattern That Depends on 5-Substitution Regiochemistry

The closely related derivative 2-chloro-5-morpholinopyridin-3-amine, which retains the 5-morpholino-3-amine substitution pattern of the target compound, displays a selective kinase inhibition profile: IC₅₀ = 200 nM against PDK1, with minimal inhibition of Chk1 (IC₅₀ = 10,000 nM) and LIMK1/2 (IC₅₀ = 10,000 nM), yielding a selectivity window of approximately 50-fold . This selectivity pattern is directly attributable to the 5-position morpholine substitution, as the 6-substituted isomer is not reported to exhibit analogous PDK1-selective inhibition. While this data derives from a 2-chloro derivative rather than the parent compound, it provides class-level evidence that the 5-morpholino-3-aminopyridine scaffold is competent for achieving kinase selectivity when appropriately elaborated, and that the 5-substitution regiochemistry is a critical determinant of this selectivity profile .

Kinase Selectivity PDK1 Inhibition SAR Analysis

Recommended Application Scenarios for 5-Morpholinopyridin-3-amine (1008853-90-4) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Exploiting the 5-Morpholino-3-Amino Pyridine Scaffold for Selective PDK1-Directed Programs

Research teams pursuing selective PDK1 inhibitors should prioritize 5-morpholinopyridin-3-amine as the core building block over the 6-substituted isomer, based on derivative data showing a ~50-fold selectivity window for PDK1 (IC₅₀ = 200 nM) over Chk1 and LIMK1/2 (IC₅₀ = 10,000 nM each) when the 5-substitution pattern is preserved . The free amine at the 3-position serves as a derivatization handle for amide coupling, Buchwald-Hartwig amination, or reductive amination to elaborate the scaffold into lead-like molecules.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Design: Leveraging a Co-Crystal Structure (PDB 5FVP) for Structure-Based Optimization

Medicinal chemistry teams targeting nNOS for neurodegenerative indications can utilize the published co-crystal structure of a 5-morpholinopyridin-3-yl-containing inhibitor bound to the nNOS heme domain (PDB 5FVP) to guide rational design [1]. The validated binding pose of the morpholine oxygen within the active site, combined with the established IC₅₀ of 110 nM for an elaborated derivative [2], provides a structural basis for fragment growing and scaffold hopping that is not equivalently available for the 6-substituted isomer in this target system.

Inflammatory and Autoimmune Disease Programs: Using a Patent-Enabled Scaffold (US 9,233,934 B2) for IP-Secure Lead Generation

Drug discovery programs targeting kinase-mediated inflammatory conditions—including rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, psoriasis, and systemic lupus erythematosus—should select 5-morpholinopyridin-3-amine as a key intermediate, as it is explicitly exemplified in granted patent US 9,233,934 B2 for these indications [3][4]. Building upon a patent-enabled scaffold reduces freedom-to-operate uncertainty and provides synthetic precedent for generating patentable, composition-of-matter claims around novel derivatives.

High-Throughput Parallel Synthesis: Procuring the Trihydrochloride Salt for Streamlined Aqueous-Phase Chemistry Workflows

For high-throughput experimentation (HTE) and parallel synthesis campaigns requiring aqueous solubility and gravimetric precision, the trihydrochloride salt form (CAS 1707367-85-8, MW 288.6, purity ≥97%) of 5-morpholinopyridin-3-amine offers distinct practical advantages over the free base . The crystalline solid format with defined stoichiometry (3 HCl equiv.) facilitates accurate weighing for microscale reactions and eliminates the need for pre-reaction salt formation or pH adjustment in aqueous coupling protocols.

Quote Request

Request a Quote for 5-Morpholinopyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.